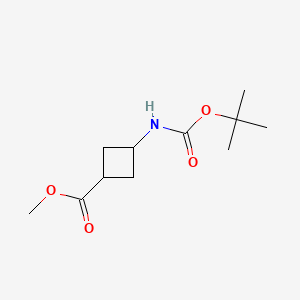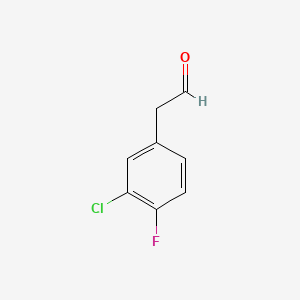
2-(3-Chloro-4-fluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-fluorophenyl)acetaldehyde (2-CFPA) is an important intermediate compound in the synthesis of a wide variety of pharmaceuticals and other organic compounds. It is a colorless liquid with a strong odor and a melting point of -41 °C. 2-CFPA is used as a starting material in many synthetic pathways and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-(3-Chloro-4-fluorophenyl)acetaldehyde serves as a precursor or intermediate in various synthetic routes. It plays a crucial role in the formation of thiazolidin-4-one derivatives, which have shown promising antioxidant activity. This application underscores the compound's utility in synthesizing molecules with potential therapeutic benefits (El Nezhawy et al., 2009). Moreover, its involvement in the synthesis of fluorine-bearing sydnones highlights its importance in creating compounds with analgesic and anti-inflammatory properties, emphasizing the compound's versatility in drug development (Deshpande & Pai, 2012).
Analytical and Sensory Applications
In analytical chemistry, derivatives of 2-(3-Chloro-4-fluorophenyl)acetaldehyde have been utilized in the development of molecular probes for the selective sensing of formaldehyde, demonstrating its application in environmental monitoring and possibly in diagnostic processes (Fortibui et al., 2021). This indicates the compound's utility in creating sensitive and selective detection systems for various applications, including healthcare and environmental protection.
Material Science and Photocatalysis
The compound's derivatives have also found applications in material science and photocatalysis. For instance, a study on the complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation demonstrates the potential of 2-(3-Chloro-4-fluorophenyl)acetaldehyde derivatives in environmental cleanup and air purification technologies (Arai et al., 2008).
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHKNLUHANXUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)acetaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

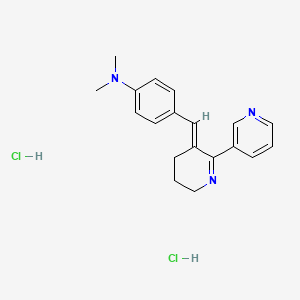
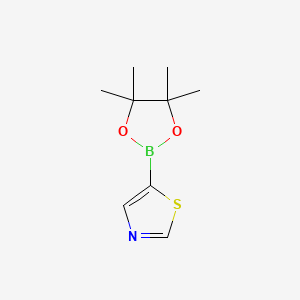
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
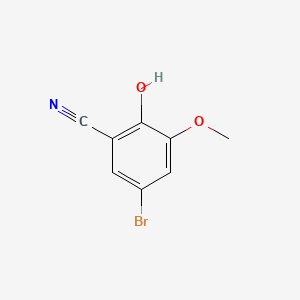
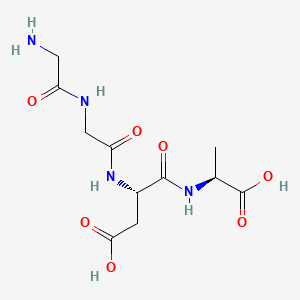
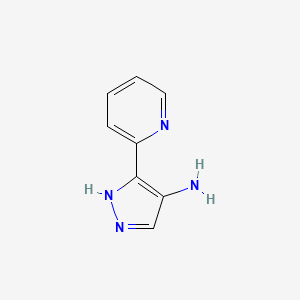
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)
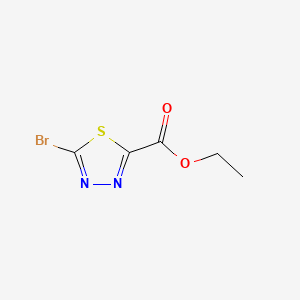
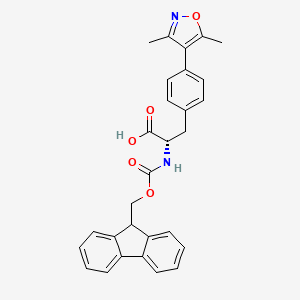

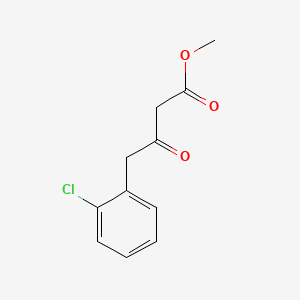
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
